molecular formula C11H14N2O B1526020 5-Benzyl-1-methylimidazolidin-2-one CAS No. 1368437-55-1

5-Benzyl-1-methylimidazolidin-2-one

Cat. No. B1526020
M. Wt: 190.24 g/mol
InChI Key: MKJUSWIRVUHCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1-methylimidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is also known by the synonyms 2-Imidazolidinone, 1-methyl-5-(phenylmethyl)- .


Molecular Structure Analysis

The molecular structure of 5-Benzyl-1-methylimidazolidin-2-one consists of a five-membered imidazolidinone ring with a benzyl group at the 5-position and a methyl group at the 1-position .

Scientific Research Applications

PARP Inhibitor for Cancer Treatment

Benzimidazole derivatives have been developed as potent PARP inhibitors, showing significant enzyme potency and cellular activity. These compounds, like ABT-888, demonstrate efficacy in combination with other treatments in cancer models, highlighting their potential in enhancing chemotherapeutic effectiveness (Penning et al., 2009).

5-HT3 Receptor Antagonists

Phenylimidazolidin-2-one derivatives exhibit selective antagonism of the 5-HT3 receptor, with some compounds showing high affinity and potent in vivo activity. This suggests their potential application in treating conditions related to 5-HT3 receptor dysfunction (Heidempergher et al., 1997).

Inhibition of (H+ + K+) ATPase

Substituted benzimidazoles have been found to inhibit (H+ + K+) ATPase activity, a critical enzyme in the gastric acid secretion pathway. This suggests their utility in developing treatments for acid-related gastric disorders (Fellenius et al., 1981).

Antitumor Activity

Benzimidazole derivatives have been synthesized and tested for their inhibitory activity against tumor promotion, particularly targeting Epstein-Barr virus-early antigen activation. Certain compounds have demonstrated significant antitumor activity, offering potential pathways for cancer treatment (Ramla et al., 2007).

Glucosidase Inhibitors with Antioxidant Activity

New benzimidazole derivatives containing piperazine or morpholine skeletons have been synthesized and shown to possess in vitro antioxidant activities and significant α-glucosidase inhibitory potential. These findings suggest their potential as therapeutic agents for managing diabetes and oxidative stress-related conditions (Özil et al., 2018).

Angiotensin II Receptor Antagonists

Benzimidazole derivatives have been developed as angiotensin II receptor antagonists, showing potent in vitro and in vivo activities. These compounds offer a basis for the development of new treatments for hypertension and related cardiovascular diseases (Kohara et al., 1996).

properties

IUPAC Name

5-benzyl-1-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10(8-12-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJUSWIRVUHCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1-methylimidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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